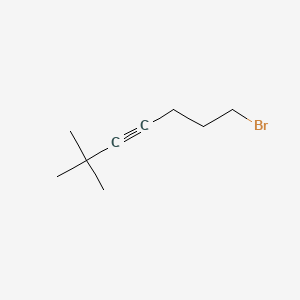

7-Bromo-2,2-dimethyl-3-heptyne

Description

Contemporary Significance of Alkyne Chemistry in Synthetic Methodologies

Alkynes are fundamental building blocks in modern organic chemistry, prized for their versatility in constructing complex molecular architectures. numberanalytics.comopenaccesspub.org The carbon-carbon triple bond serves as a reactive handle for a multitude of chemical transformations, including addition reactions, cycloadditions, and rearrangements. numberanalytics.commasterorganicchemistry.com This reactivity makes alkynes indispensable in the synthesis of a wide array of valuable compounds, from pharmaceuticals and natural products to advanced materials like conductive polymers. openaccesspub.orgnumberanalytics.com

The significance of alkynes is highlighted in their application in powerful synthetic methods such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), alkyne metathesis for forming internal alkynes, and "click chemistry," where the copper-catalyzed azide-alkyne cycloaddition is a cornerstone reaction for efficiently creating complex molecules. numberanalytics.comfastercapital.com Furthermore, alkynes are key intermediates in the total synthesis of intricate natural products and are present in various biologically active molecules. numberanalytics.comfastercapital.com Their ability to be transformed into other functional groups with high degrees of control makes them a strategic component in the design of efficient synthetic routes. fastercapital.com

The Strategic Role of Organic Halides in Constructing Molecular Complexity

Organic halides, or haloalkanes, are a pivotal class of compounds in organic synthesis, primarily due to the unique properties of the carbon-halogen bond. teachy.ainumberanalytics.com The replacement of a hydrogen atom in a hydrocarbon with a halogen (fluorine, chlorine, bromine, or iodine) introduces a polar covalent bond, rendering the carbon atom electrophilic and the halogen a good leaving group. teachy.ailibretexts.orgncert.nic.in This feature makes organic halides highly reactive intermediates capable of participating in a wide range of reactions, most notably nucleophilic substitutions and eliminations. teachy.aiteachy.ai

Their versatility allows for the conversion of simple hydrocarbon frameworks into a vast array of other functional groups, including alcohols, ethers, amines, and, significantly, alkenes and alkynes. numberanalytics.com This capacity to serve as a linchpin for functional group interconversion makes organic halides essential for building molecular complexity. teachy.ai They are foundational starting materials and intermediates in numerous industrial processes and are integral to the synthesis of pharmaceuticals, agrochemicals, and polymers. teachy.ainumberanalytics.com The specific reactivity of an organic halide is influenced by the nature of the halogen and the substitution pattern of the carbon atom to which it is attached (primary, secondary, or tertiary). numberanalytics.comncert.nic.in

Structural Features and Potential Reactivity Profiles of Brominated Alkyne Systems

Brominated alkynes, such as 7-Bromo-2,2-dimethyl-3-heptyne, possess a unique combination of structural features that dictate their chemical behavior. The interplay between the electron-rich triple bond and the electronegative bromine atom defines their reactivity profile, making them valuable substrates for targeted chemical transformations.

Influence of the Triple Bond on Molecular Architecture and Electronic Distribution

The defining feature of an alkyne is the carbon-carbon triple bond, which consists of one strong sigma (σ) bond and two weaker pi (π) bonds. wikipedia.orgwikipedia.org The carbon atoms involved in this bond are sp-hybridized, a state that enforces a linear geometry with bond angles of approximately 180°. wikipedia.orgsolubilityofthings.comsolubilityofthings.com This results in a rigid, rod-like molecular structure in the vicinity of the triple bond, significantly constraining the molecule's conformation. solubilityofthings.comlibretexts.org

The C≡C bond is shorter and stronger than a C=C double bond or a C-C single bond. wikipedia.org The two π bonds create a region of high electron density, making the alkyne functional group nucleophilic. libretexts.org However, the sp-hybridized carbons are more electronegative than sp² or sp³ carbons, causing them to hold their π electrons more tightly. masterorganicchemistry.com This effect makes alkynes generally less reactive toward electrophiles than alkenes, a key distinction in their chemical behavior. masterorganicchemistry.commsu.eduquora.com

Impact of the Bromine Atom on Reaction Pathways

The bromine atom in a brominated alkyne exerts a significant electronic influence on the molecule. As an electronegative element, bromine acts as an electron-withdrawing group, polarizing the carbon-bromine (C-Br) bond. libretexts.org This polarity makes the attached carbon atom susceptible to nucleophilic attack and allows the bromide ion to function as an effective leaving group in substitution and elimination reactions.

In the context of the alkyne, the bromine's presence can modulate the reactivity of the triple bond. The primary reactions of alkynes are electrophilic additions, where an electrophile adds across the triple bond. masterorganicchemistry.com For example, the addition of molecular bromine (Br₂) to an alkyne typically proceeds through a bridged bromonium ion intermediate, resulting in the formation of a dibromoalkene. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction is generally sluggish compared to the bromination of alkenes, partly because the resulting vinyl carbocation intermediate is less stable than a corresponding alkyl cation. msu.eduquora.com The halogen substituents on the resulting alkene product also act to reduce its nucleophilicity, potentially allowing for the selective isolation of the mono-addition product under controlled conditions. libretexts.org

Stereochemical Considerations in Substituted Alkyne Systems

Reactions involving substituted alkynes are often governed by stereochemical principles that determine the spatial arrangement of atoms in the product. The rigid structure of the alkyne itself does not have stereoisomers, but its reactions lead to products (typically alkenes) where stereochemistry is crucial.

A key consideration is the mode of addition across the triple bond.

Anti-addition: In this pathway, the two new substituents add to opposite faces of the alkyne. The electrophilic addition of halogens like Br₂ to internal alkynes is a classic example, proceeding via a cyclic halonium ion and yielding a trans-(or E)-alkene. masterorganicchemistry.comlibretexts.org Similarly, dissolving metal reductions (e.g., using sodium in liquid ammonia) selectively produce trans-alkenes. libretexts.org

Syn-addition: Here, both substituents add to the same face of the alkyne. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen to form a cis-(or Z)-alkene. libretexts.org

In a molecule like this compound, the bulky tert-butyl group at one end of the alkyne would exert significant steric hindrance. This steric bulk can influence the regioselectivity and stereoselectivity of addition reactions, potentially favoring the approach of reagents to the less hindered side of the triple bond. The stereochemical outcome of alkyne insertion reactions into metal-ligand bonds is also a critical aspect, with both cis and trans additions being observed depending on the specific metal complex and reaction conditions. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,2-dimethylhept-3-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c1-9(2,3)7-5-4-6-8-10/h4,6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKDEPXNTASMDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345441 | |

| Record name | 7-Bromo-2,2-dimethyl-3-heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55402-09-0 | |

| Record name | 7-Bromo-2,2-dimethyl-3-heptyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 7 Bromo 2,2 Dimethyl 3 Heptyne

Retrosynthetic Analysis and Key Disconnection Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 7-Bromo-2,2-dimethyl-3-heptyne, this process highlights several strategic bond disconnections.

Disconnections Targeting the Alkynyl Moiety

The central feature of the target molecule is the internal alkyne. A primary retrosynthetic strategy involves disconnecting the carbon-carbon bonds that form this moiety. This can be conceptualized through two main C-C bond cleavages around the alkyne.

Disconnection (a): This involves breaking the bond between C4 and C5. This approach suggests an alkynylide anion derived from 3,3-dimethyl-1-butyne (B43207) and a haloalkane synthon, specifically 1-bromo-propane. This is a standard C(sp)-C(sp3) bond formation.

Disconnection (b): Alternatively, cleaving the bond between C2 and C3 points towards an ethyl-alkynyl synthon and a t-butyl halide precursor.

These disconnections are based on well-established methods of alkyne synthesis, particularly the alkylation of terminal alkynes.

Disconnections Involving the Brominated Carbon Center

Another key functional group is the terminal primary bromide. Retrosynthetic analysis focusing on the C-Br bond suggests a precursor alcohol. This functional group interconversion (FGI) approach points to 2,2-dimethyl-3-heptyn-7-ol as a direct precursor. The conversion of a terminal alcohol to a primary bromide is a common and high-yielding transformation in organic synthesis.

Strategies for Incorporating the gem-Dimethyl Branch

The sterically demanding tert-butyl group (a gem-dimethyl branch on the C2 position) is a significant structural feature. A logical precursor for this moiety is 3,3-dimethyl-1-butyne, also known as tert-butylacetylene. cymitquimica.comnist.govnih.govsigmaaldrich.com This commercially available starting material provides the complete C1-C2-C(CH₃)₂ fragment. The acidity of the terminal alkyne proton allows for its easy conversion into a potent nucleophile, which can then be used to construct the rest of the carbon skeleton.

Direct Synthesis Pathways

Based on the retrosynthetic analysis, several forward synthetic pathways can be proposed. These routes focus on building the carbon framework and then introducing the necessary functional groups.

Construction of the Carbon Skeleton with Pre-existing Functionality

A robust strategy involves the coupling of two smaller fragments, a method widely used in alkyne synthesis. organic-chemistry.org A highly feasible route starts with the deprotonation of 3,3-dimethyl-1-butyne.

Alkylation of an Acetylide: 3,3-Dimethyl-1-butyne is treated with a strong base, such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF), to generate the corresponding lithium acetylide. This powerful nucleophile can then be reacted with a suitable electrophile.

Coupling Reaction: The acetylide is reacted with a three-carbon electrophile that already contains a protected hydroxyl group, such as 3-(tetrahydro-2H-pyran-2-yloxy)-1-bromopropane. This S_N2 reaction forms the complete carbon skeleton of the target molecule with a protected alcohol at the terminal position.

Deprotection: The protecting group (e.g., THP) is then removed under mild acidic conditions to yield the key intermediate, 2,2-dimethyl-3-heptyn-7-ol.

A representative reaction scheme is detailed in the table below.

Table 1: Proposed Synthesis of 2,2-dimethyl-3-heptyn-7-ol

| Step | Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|---|---|

| 1 | 3,3-Dimethyl-1-butyne | n-Butyllithium | - | THF | -78 °C to 0 °C | Lithium 3,3-dimethyl-1-butyn-1-ide |

| 2 | Lithium 3,3-dimethyl-1-butyn-1-ide | 3-(THP-oxy)-1-bromopropane | - | THF | 0 °C to rt | 7-(THP-oxy)-2,2-dimethyl-3-heptyne |

This table presents a hypothetical pathway based on standard organic chemistry reactions.

Introduction of the Terminal Bromine Atom

The final step in the proposed synthesis is the conversion of the terminal hydroxyl group of 2,2-dimethyl-3-heptyn-7-ol into a bromide. This transformation can be achieved using several standard brominating agents. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds under mild conditions and is known for its high efficiency in converting primary alcohols to primary alkyl halides.

For instance, the synthesis of the isomeric compound 1-bromo-4,4-dimethyl-2-pentyne is achieved by reacting 4,4-dimethylpent-2-yn-1-ol with carbon tetrabromide and triphenylphosphine in dichloromethane. lookchem.com A similar protocol would be directly applicable here.

Table 2: Proposed Bromination of 2,2-dimethyl-3-heptyn-7-ol

| Reactant | Reagent 1 | Reagent 2 | Solvent | Conditions | Product |

|---|

This table outlines a plausible reaction based on established bromination methods, such as those used for analogous compounds. lookchem.com

Formation of the Internal Alkyne (3-heptyne)

A fundamental approach to constructing the 2,2-dimethyl-3-heptyne backbone is through the alkylation of a terminal alkyne. This SN2 reaction involves the deprotonation of a terminal alkyne with a strong base to form a potent nucleophile, the acetylide anion, which then displaces a halide from a primary alkyl halide. byjus.comresearchgate.net

For the synthesis of 2,2-dimethyl-3-heptyne, two primary disconnection pathways exist:

Alkylation of 3,3-dimethyl-1-butyne: This is the more sterically favorable route. 3,3-Dimethyl-1-butyne (also known as tert-butylacetylene) is treated with a strong base like n-butyllithium (n-BuLi) in a solvent such as tetrahydrofuran (THF) to generate the corresponding lithium acetylide. researchgate.netcymitquimica.comsigmaaldrich.com This nucleophile is then reacted with a 1-halopropane (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the C-C bond, yielding 2,2-dimethyl-3-heptyne. researchgate.net The use of primary iodides or bromides in the presence of catalytic sodium iodide (NaI) generally provides excellent yields. researchgate.net

Alkylation of 1-pentyne (B49018): This route involves the deprotonation of 1-pentyne followed by alkylation with a tert-butyl halide. However, this pathway is significantly less efficient. Tert-butyl halides are bulky and are highly prone to elimination reactions (E2) when reacting with strong bases like acetylides, leading to the formation of isobutylene (B52900) as a major byproduct rather than the desired substitution product.

| Route | Alkyne Precursor | Alkyl Halide | Base | Key Considerations |

| A | 3,3-Dimethyl-1-butyne | 1-Bromopropane | n-BuLi | Favorable SN2 reaction; primary halide minimizes elimination. researchgate.net |

| B | 1-Pentyne | tert-Butyl bromide | n-BuLi | Prone to E2 elimination; low yield of desired product. |

This table provides a comparative overview of the two primary acetylide alkylation routes for the synthesis of the 2,2-dimethyl-3-heptyne core.

Functional Group Interconversions Leading to this compound

Once the alkyne core is established, the introduction of the bromine atom at the C7 position requires a precursor molecule with a functional group at that specific location. This group is then converted into the target bromide.

A plausible synthetic strategy involves starting with a precursor that can be selectively brominated at the terminal carbon.

From a Precursor Alcohol: A highly effective method is the conversion of a primary alcohol to an alkyl bromide. A suitable precursor for this route would be 2,2-dimethyl-3-heptyn-7-ol . This alcohol can be synthesized and then treated with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂), which are often preferred over hydrobromic acid to avoid potential side reactions and carbocation rearrangements. masterorganicchemistry.combyjus.comlibretexts.orglibretexts.org The reaction with PBr₃ typically proceeds via an SN2 mechanism, involving activation of the alcohol by phosphorus, followed by backside attack of the bromide ion. masterorganicchemistry.comcommonorganicchemistry.com Another effective method is the Appel reaction, which uses a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). commonorganicchemistry.com

| Reagent | Mechanism | Key Features |

| PBr₃ | SN2 | Works well for primary and secondary alcohols; avoids carbocation rearrangement. byjus.comlibretexts.org |

| CBr₄ / PPh₃ | SN2 (Appel Reaction) | Mild conditions; good for sensitive substrates. commonorganicchemistry.com |

| SOBr₂ | SNi or SN2 | More reactive than SOCl₂; reaction conditions can influence stereochemical outcome. commonorganicchemistry.com |

This interactive table compares common reagents for the conversion of a primary alcohol to an alkyl bromide.

From a Precursor Alkene: An alternative precursor could be 2,2-dimethylhept-6-en-3-yne . The terminal alkene group can undergo anti-Markovnikov hydrobromination to install the bromine atom at the terminal (C7) position. This radical addition reaction is typically initiated by peroxides (the "peroxide effect") or UV light in the presence of HBr. rsc.orgpwvas.orglibretexts.org This method ensures that the bromine adds to the less substituted carbon of the double bond, yielding the desired primary bromide. rsc.orgpwvas.org Recent studies have also explored initiator-free protocols that can be reliable and scalable. rsc.orgresearchgate.net

Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

The formation of the internal alkyne C(sp³)–C(sp) bond can be achieved using transition-metal catalysis. The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netresearchgate.net While the classic Sonogashira reaction is not directly applicable for coupling with unactivated alkyl halides, modified protocols have been developed. For instance, Pd/N-heterocyclic carbene (NHC) catalysts have been shown to effectively couple terminal alkynes with β-hydrogen-containing alkyl bromides and iodides. organic-chemistry.org This would allow for the coupling of the acetylide of 3,3-dimethyl-1-butyne with 1-bromopropane under catalytic conditions. Other metal-catalyzed cross-coupling reactions, such as iron-catalyzed coupling of alkynyl Grignard reagents with alkyl halides, also provide a route to substituted alkynes. organic-chemistry.org

The direct, selective bromination of an unactivated C(sp³)–H bond at a terminal position is a significant challenge in synthetic chemistry. While electrophilic bromination of arenes is common, selective functionalization of alkanes is more difficult. Recent advances in C–H activation have led to the development of transition-metal-catalyzed methods for halogenation. nih.govnih.govrsc.orgresearchgate.net For example, ruthenium nih.govnih.govresearchgate.net and palladium rsc.orgresearchgate.net catalysts have been developed for site-selective C–H bromination, although these systems are typically designed for aromatic C-H bonds and rely on directing groups to control regioselectivity. The direct catalytic bromination of the terminal methyl group of the propyl substituent in 2,2-dimethyl-3-heptyne remains a specialized and challenging transformation that would require a highly tailored catalytic system.

A more feasible catalytic approach would be the catalytic conversion of the precursor alcohol, 2,2-dimethyl-3-heptyn-7-ol, to the bromide. While stoichiometric reagents like PBr₃ are standard, research into catalytic methods for this transformation is ongoing to reduce waste and use milder conditions.

Optimization of Reaction Conditions and Yields

For instance, in the synthesis of a related bromoheptanoate, the reaction of ethyl isobutyrate with 1,5-dibromopentane (B145557) is a critical step. guidechem.com The choice of a strong, non-nucleophilic base is essential to deprotonate the α-carbon of the ester without competing in the subsequent alkylation. Lithium diisopropylamide (LDA) is a commonly used base for such transformations. guidechem.com However, its use can present challenges in terms of handling and temperature control, often requiring cryogenic conditions (-40°C to -78°C) to maintain selectivity and prevent side reactions. guidechem.com

Alternative bases like sodium hydride (NaH) have been explored to circumvent the issues associated with lithium reagents. nih.gov The use of NaH can simplify the operational setup and may not require such low temperatures, although reaction times might be longer. nih.gov

The optimization of these conditions can be systematically studied by varying one parameter at a time while keeping others constant and analyzing the product yield and purity. Below is a hypothetical data table illustrating how such an optimization study might be presented, based on findings for a related bromoalkane synthesis.

Table 1: Optimization of Reaction Conditions for a Bromoalkane Synthesis

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | LDA | THF | -78 | 2 | 65 |

| 2 | LDA | THF | -40 | 2 | 72 |

| 3 | LiHMDS | THF | -78 | 2 | 68 |

| 4 | NaH | DMF | 25 | 12 | 55 |

This table is illustrative and based on general principles and data for related compounds. LDA = Lithium diisopropylamide, LiHMDS = Lithium bis(trimethylsilyl)amide, THF = Tetrahydrofuran, DMF = Dimethylformamide.

Continuous Flow Synthesis Methodologies (Based on related patent literaturebenchchem.comyoutube.com)

Chinese patents CN111675614A and CN111675614B describe a method for synthesizing ethyl 7-bromo-2,2-dimethylheptanoate using a continuous flow reactor. google.comgoogle.com This process involves the reaction of ethyl isobutyrate and 1,5-dibromopentane. google.comgoogle.com The key features of this methodology are the use of metering pumps to precisely control the flow rates of reactants, pre-coolers to manage the reaction temperature, and a series of mixers and reactors to ensure efficient mixing and sufficient residence time for the reaction to proceed to completion. google.comgoogle.com

The process described in these patents can be broken down into the following key stages:

Reactant Preparation and Pre-cooling: Solutions of ethyl isobutyrate and an organic base are prepared and cooled to a specific temperature range, typically between -30°C and 10°C, before being introduced into the reactor system. google.comgoogle.com

Formation of the Enolate: The cooled streams of the ester and base are mixed in a continuous flow mixer and reactor to generate the enolate of ethyl isobutyrate. google.comgoogle.com

Alkylation Reaction: The enolate solution is then continuously mixed with a pre-cooled stream of 1,5-dibromopentane in a second reactor, where the alkylation takes place to form the desired product. google.comgoogle.com

Quenching and Work-up: The reaction mixture is then passed through a quenching module to stop the reaction, followed by post-treatment to isolate and purify the final product. google.com

This continuous flow approach offers several advantages, including improved heat transfer, enhanced safety by minimizing the accumulation of reactive intermediates, and higher throughput. youtube.com The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of the reaction to achieve higher yields and purity compared to batch processes.

Table 2: Parameters for Continuous Flow Synthesis of Ethyl 7-bromo-2,2-dimethylheptanoate (based on CN111675614A) google.com

| Parameter | Value |

|---|---|

| Reactant 1 | Ethyl isobutyrate solution |

| Reactant 2 | Organic base reagent |

| Reactant 3 | 1,5-dibromopentane |

| Pre-cooling Temperature | -30 to 10 °C |

| Metering Pump 1 Flow Rate | 1 mL/min to 2 L/min |

| Metering Pump 2 Flow Rate | 1 mL/min to 2 L/min |

| Metering Pump 3 Flow Rate | 1 mL/min to 2 L/min |

| Reactor 1 Residence Time | 60 to 300 s |

| Reactor 2 Residence Time | 60 to 300 s |

Reactivity and Mechanistic Investigations of 7 Bromo 2,2 Dimethyl 3 Heptyne

Electrophilic Reactions at the Alkyne Moiety

The carbon-carbon triple bond in 7-Bromo-2,2-dimethyl-3-heptyne is a region of high electron density, making it susceptible to attack by electrophiles. The unsymmetrical nature of the alkyne, with a sterically demanding tert-butyl group at one end and a bromo-functionalized alkyl chain at the other, is expected to influence the regioselectivity of these addition reactions.

Addition of Halogens (e.g., Bromination)

The addition of halogens, such as bromine (Br₂), to alkynes is a classic electrophilic addition reaction. With one equivalent of bromine, the reaction is expected to proceed through a cyclic bromonium ion intermediate, leading to the formation of a trans-dibromoalkene. The attack of the bromide ion on the intermediate would occur from the side opposite to the bromine bridge, resulting in anti-addition. Given the steric hindrance from the tert-butyl group, the initial formation of the bromonium ion might show some regiochemical preference, although internal alkynes often yield a mixture of products. The addition of a second equivalent of bromine would lead to a tetrabromoalkane.

Table 1: Predicted Products of Bromination of this compound

| Reactant | Reagent | Predicted Major Product(s) | Stereochemistry |

| This compound | 1 eq. Br₂ | (E)-3,4,7-Tribromo-2,2-dimethyl-3-heptene | trans (anti-addition) |

| This compound | 2 eq. Br₂ | 3,3,4,4,7-Pentabromo-2,2-dimethylheptane | Not applicable |

Hydrohalogenation Reactions

The addition of hydrogen halides (HX, such as HBr or HCl) to unsymmetrical internal alkynes can lead to a mixture of regioisomeric vinyl halides. masterorganicchemistry.com The reaction proceeds via a vinyl cation intermediate, with the stability of this intermediate dictating the regiochemical outcome. chemistrysteps.com For this compound, the addition of a proton could occur at either carbon of the triple bond, leading to two possible vinyl cations. The relative stability of these cations would be influenced by the electronic and steric effects of the tert-butyl and bromo-propyl groups. Consequently, a mixture of (E)- and (Z)-isomers for each regioisomer is expected. masterorganicchemistry.comyoutube.com The addition of a second equivalent of HX would follow Markovnikov's rule, with the halogen adding to the carbon atom that already bears a halogen. libretexts.org

Hydration and Carbonyl Formation

The acid-catalyzed hydration of alkynes, typically using aqueous sulfuric acid with a mercury(II) sulfate (B86663) catalyst, results in the formation of a ketone. lumenlearning.com The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.org For an unsymmetrical internal alkyne like this compound, hydration is expected to yield a mixture of two regioisomeric ketones, as the initial protonation of the alkyne can occur at either of the sp-hybridized carbons. libretexts.org The steric bulk of the tert-butyl group might influence the ratio of the two ketones.

Table 2: Predicted Products of Hydration of this compound

| Reactant | Reagents | Predicted Products |

| This compound | H₂O, H₂SO₄, HgSO₄ | 7-Bromo-2,2-dimethyl-3-heptanone and 7-Bromo-2,2-dimethyl-4-heptanone |

Nucleophilic Substitution and Elimination Reactions at the Bromine Center

The primary alkyl bromide functionality in this compound provides a site for nucleophilic attack and elimination reactions. The carbon atom bonded to the bromine is electrophilic and is susceptible to attack by nucleophiles.

S_N2 and S_N1 Type Transformations with Various Nucleophiles

Due to the primary nature of the alkyl halide, this compound is an excellent candidate for S_N2 reactions. libretexts.org These reactions involve a one-step mechanism where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a concerted process. libretexts.org This results in an inversion of stereochemistry at the reaction center, although in this specific molecule, the carbon is not a stereocenter. A wide variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, can be employed to generate a range of new functionalized alkynes.

S_N1 reactions, which proceed through a carbocation intermediate, are highly unlikely for primary alkyl halides due to the instability of the primary carbocation that would need to form. libretexts.org

Table 3: Representative S_N2 Reactions of this compound

| Nucleophile (Nu⁻) | Product |

| Hydroxide (OH⁻) | 2,2-Dimethyl-3-heptyn-7-ol |

| Cyanide (CN⁻) | 2,2-Dimethyl-3-heptyne-7-carbonitrile |

| Azide (N₃⁻) | 7-Azido-2,2-dimethyl-3-heptyne |

| Iodide (I⁻) | 7-Iodo-2,2-dimethyl-3-heptyne |

E1 and E2 Elimination Pathways to Generate Alkenes or Dienes

Elimination reactions provide a route to the formation of alkenes. For a primary alkyl halide like this compound, the E2 mechanism is the predominant pathway for elimination. libretexts.org This reaction is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide. The E2 reaction is a concerted, one-step process where the base removes a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and the bromide ion is simultaneously eliminated, leading to the formation of a double bond. In this specific molecule, elimination would produce 2,2-dimethyl-3,6-heptadiyne.

The E1 mechanism, which involves the formation of a carbocation intermediate, is not a favorable pathway for primary alkyl halides and is therefore not expected to be a significant contributor to the elimination reactions of this compound. ucsb.edu

Pericyclic Reactions Involving the Alkyne

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are fundamental transformations in organic synthesis. The internal alkyne of this compound, while electronically capable of participating in such reactions, is subject to significant steric effects from the adjacent tert-butyl group.

Diels-Alder Reactions (e.g., with dienes)

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile, in this case, the alkyne of this compound. In this role, the alkyne acts as a dienophile to react with a diene, leading to the formation of a cyclohexadiene derivative.

The reactivity of the alkyne in a Diels-Alder reaction is influenced by both electronic and steric factors. While the alkyne itself is an electron-rich system, its reactivity as a dienophile can be enhanced by electron-withdrawing groups, which are absent in this molecule. The dominant feature is the steric hindrance imposed by the bulky tert-butyl group. This steric bulk is expected to significantly decrease the rate of reaction by impeding the approach of the diene to the alkyne's π-system. Consequently, forcing conditions, such as high temperatures or pressures, would likely be necessary to promote the reaction.

With a reactive diene like cyclopentadiene, which is locked in the requisite s-cis conformation, the reaction might proceed to a limited extent. The reaction with less reactive, acyclic dienes such as 2,3-dimethyl-1,3-butadiene (B165502) would be even more challenging.

Table 1: Predicted Diels-Alder Reactions of this compound

| Diene | Predicted Product Structure | Expected Reaction Conditions | Anticipated Yield |

|---|---|---|---|

| Furan | A bicyclic oxa-cyclohexadiene derivative | High temperature, sealed tube | Low to moderate |

| 2,3-Dimethyl-1,3-butadiene | A substituted cyclohexadiene | Very high temperature, high pressure | Low |

| Cyclopentadiene | A bridged bicyclic cyclohexadiene | Moderate to high temperature | Moderate |

| Anthracene | A triptycene-like adduct | High temperature, prolonged reaction time | Low |

[2+2] and [3+2] Cycloaddition Reactions (e.g., with nitriles, diazo compounds, or strained rings)

[2+2] Cycloaddition reactions involving alkynes can be promoted photochemically or with specific catalysts. The reaction of this compound with an alkene, for instance, would be expected to yield a highly strained cyclobutene (B1205218) derivative. The steric hindrance of the tert-butyl group would again play a significant role, likely favoring addition to the less hindered carbon of the alkyne and potentially requiring a photosensitizer.

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile (the alkyne). This class of reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. For example, the reaction of this compound with a nitrile oxide (generated in situ from an oxime) would be expected to yield an isoxazole. Similarly, reaction with a diazo compound like diazo(trimethylsilyl)methane could produce a pyrazole (B372694) derivative. The regioselectivity of these reactions is governed by both steric and electronic factors of the dipole and the dipolarophile. The steric bulk of the tert-butyl group would likely direct the incoming dipole to the less hindered side of the alkyne.

Table 2: Predicted [2+2] and [3+2] Cycloaddition Reactions

| Reagent Type | Example Reagent | Predicted Product Class | Notes on Reactivity |

|---|---|---|---|

| [2+2] Cycloaddition | Ethylene (photochemical) | Cyclobutene | Requires photochemical activation; low yield expected. |

| [3+2] Cycloaddition | Benzonitrile oxide | Isoxazole | Regioselectivity influenced by sterics. |

| [3+2] Cycloaddition | Diazo(trimethylsilyl)methane | Pyrazole | Steric hindrance will likely control regiochemical outcome. |

Transition Metal-Catalyzed Transformations

The dual functionality of this compound makes it an excellent substrate for a variety of transition metal-catalyzed reactions. The alkyl bromide can participate in cross-coupling reactions, while the alkyne can undergo a range of transformations.

Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Negishi)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The terminal bromine atom in this compound can be readily coupled with various organometallic reagents.

Sonogashira Coupling: This reaction would involve coupling the alkyl bromide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. uni.luyoutube.com Due to the sp³-hybridized carbon of the alkyl bromide, this reaction can be challenging compared to couplings with aryl or vinyl halides. nih.gov However, specialized catalyst systems have been developed for such transformations. A successful coupling would extend the carbon chain and introduce a new alkyne functionality.

Suzuki Coupling: In a Suzuki coupling, the alkyl bromide would react with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. google.comdocumentsdelivered.com This reaction is known for its functional group tolerance and is widely used. The steric hindrance around the alkyne is less likely to affect the reactivity of the distant bromo group.

Negishi Coupling: The Negishi coupling involves the reaction of the alkyl bromide with an organozinc reagent, also catalyzed by palladium or nickel. numberanalytics.comncert.nic.in Organozinc reagents are highly reactive, often leading to high yields and good functional group compatibility.

Table 3: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Expected Product |

|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 9-Phenyl-2,2-dimethyl-3-nonyne |

| Suzuki | Phenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | 2,2-Dimethyl-9-phenyl-3-heptyne |

| Negishi | Phenylzinc chloride | PdCl₂(dppf), THF | 2,2-Dimethyl-9-phenyl-3-heptyne |

Hydrofunctionalization Reactions (e.g., hydroboration, hydrometallation)

Hydrofunctionalization reactions involve the addition of an H-X bond across the alkyne. The regioselectivity of these reactions is a key consideration.

Hydroboration: The hydroboration of internal alkynes can lead to a mixture of regioisomers unless the substituents are significantly different in steric or electronic nature. In the case of this compound, the bulky tert-butyl group would strongly direct the boron atom to the less sterically hindered carbon of the alkyne (C-4). uni.lukhanacademy.orgresearchgate.net Using a bulky borane (B79455) reagent such as 9-borabicyclononane (B1260311) (9-BBN) would enhance this selectivity. chemspider.com Subsequent oxidation would yield a ketone.

Hydrometallation: This involves the addition of a metal hydride across the alkyne. Various metals can be used, leading to different organometallic intermediates that can be further functionalized. For example, hydrozirconation followed by quenching with an electrophile allows for the stereoselective synthesis of trisubstituted alkenes.

Alkyne Metathesis and Polymerization Studies

Alkyne Metathesis: This reaction involves the scrambling of alkyne fragments, catalyzed by high-oxidation-state metal alkylidyne complexes (e.g., Schrock or Grubbs-type catalysts). Self-metathesis of this compound would lead to two new symmetric alkynes. Cross-metathesis with another alkyne could generate a range of new, functionalized alkynes. The presence of the bromo functionality might require a highly robust catalyst.

Polymerization: The bifunctional nature of this compound could potentially allow for polymerization. For instance, under conditions that promote both coupling at the bromide and reaction at the alkyne, complex polymer structures could be formed. Additionally, polymerization of haloalkynes has been demonstrated to produce conjugated polydiynes, which are of interest for their material properties.

Radical Reactions and Mechanistic Pathways

The presence of a carbon-bromine bond and an alkyne functionality within the same molecule makes this compound a prime candidate for radical-initiated reactions. The relative weakness of the C-Br bond allows for its homolytic cleavage to generate radical intermediates, which can then undergo further transformations involving the alkyne.

Atom Transfer Radical Cyclization (ATRC) is a key process initiated by the transfer of a bromine atom. In the case of this compound, this process would typically be initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and mediated by a transition metal catalyst or a trialkyltin hydride. The generally accepted mechanism begins with the homolytic cleavage of the C-Br bond to generate an alkyl radical.

For this compound, this would lead to the formation of a primary alkyl radical at the C-7 position. This radical can then undergo an intramolecular cyclization. The regioselectivity of this cyclization is governed by Baldwin's rules for radical cyclizations. The most likely pathway is a 5-exo-dig cyclization, where the radical attacks the C-4 position of the alkyne, leading to the formation of a five-membered ring containing a vinyl radical. This is generally favored over the 6-endo-dig pathway.

The resulting vinyl radical can then abstract a bromine atom from another molecule of this compound or a bromine atom donor in the reaction mixture, propagating the radical chain and yielding the cyclized product.

The primary route for carbon-carbon bond formation in the radical reactions of this compound is through intramolecular cyclization. Following the generation of the C-7 radical via bromine atom transfer, this intermediate can attack the internal alkyne.

The 5-exo-dig cyclization pathway would result in the formation of a (bromomethylene)cyclopentyl derivative. The steric hindrance imposed by the tert-butyl group at the C-2 position is expected to influence the stereochemistry of the resulting exocyclic double bond.

Below is a table summarizing the expected products from the radical cyclization of this compound.

| Reactant | Radical Intermediate | Cyclization Mode | Major Product Structure |

| This compound | Primary alkyl radical at C-7 | 5-exo-dig | 1-(bromomethylene)-2-(2,2-dimethylpropyl)cyclopentane |

| This compound | Primary alkyl radical at C-7 | 6-endo-dig | 1-bromo-2-(tert-butyl)-cyclohexene (Minor or disfavored product) |

Detailed Mechanistic Elucidation of Key Reaction Pathways

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting product outcomes. For the radical reactions of this compound, this involves identifying key intermediates and understanding the energetic landscape of the reaction.

The primary intermediates in the radical reactions of this compound are the initial primary alkyl radical and the subsequent vinyl radical formed after cyclization. The direct observation of these transient species is challenging due to their short lifetimes. However, their existence can be inferred through trapping experiments. For instance, in the presence of a suitable trapping agent like a nitroxide (e.g., TEMPO), the radical intermediates can be captured to form stable adducts that can be characterized by spectroscopic methods such as NMR and mass spectrometry.

Furthermore, the structure of the final products provides strong evidence for the nature of the intermediates. The formation of a five-membered ring strongly supports the intermediacy of a primary alkyl radical that undergoes 5-exo-dig cyclization.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the transition states of radical reactions. For the cyclization of the 7-radical of this compound, DFT calculations could be employed to model the transition state for both the 5-exo-dig and 6-endo-dig pathways.

These calculations would likely reveal a lower activation energy for the 5-exo-dig transition state, consistent with experimental observations for similar systems and Baldwin's rules. The geometry of the transition state would show the incipient C-C bond and the trajectory of the radical attack on the alkyne. The influence of the bulky tert-butyl group on the transition state geometry and energy could also be quantified.

A hypothetical comparison of activation energies is presented below.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Transition State Geometry |

| 5-exo-dig | Lower (e.g., 7-10) | Chair-like five-membered ring structure with the radical center approaching the alkyne pi-system. |

| 6-endo-dig | Higher (e.g., 12-15) | More strained six-membered ring transition state. |

Kinetic Isotope Effect (KIE) studies can provide valuable insights into the rate-determining step of a reaction and the nature of the transition state. For the radical reactions of this compound, a primary KIE could be measured by comparing the reaction rates of the parent compound and a deuterated analogue.

For instance, if the initial C-Br bond cleavage is the rate-determining step, a significant KIE would not be expected upon deuteration at the C-6 position. However, if the subsequent hydrogen atom abstraction by the vinyl radical (if a trialkyltin hydride is used as a bromine abstractor and hydrogen donor) is rate-limiting, a primary KIE would be observed when using a deuterated tin hydride.

By placing isotopic labels at various positions in the molecule, one could probe different steps of the reaction mechanism. For example, a secondary KIE might be observed by placing deuterium (B1214612) at the C-4 or C-5 positions, which could provide information about the hybridization changes at these centers in the transition state of the cyclization step.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. For 7-Bromo-2,2-dimethyl-3-heptyne, these calculations can elucidate the nature of its molecular orbitals and how charge is distributed across the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model to predict chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.org The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key determinant of reaction feasibility. libretexts.org

For this compound, the HOMO is expected to be associated with the π-system of the alkyne triple bond, making it the primary site for electrophilic attack. Conversely, the LUMO is likely to be an antibonding orbital, potentially a σ* orbital associated with the C-Br bond, rendering this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. numberanalytics.com

Table 1: Predicted Frontier Molecular Orbital Characteristics for Analogous Alkynes

| Compound | HOMO Energy (eV) (Predicted) | LUMO Energy (eV) (Predicted) | HOMO-LUMO Gap (eV) (Predicted) | Primary HOMO Location | Primary LUMO Location |

| Propyne | -10.5 | 1.5 | 12.0 | C≡C π-bond | C≡C π-bond |

| 1-Butyne | -10.4 | 1.6 | 12.0 | C≡C π-bond | C≡C π-bond |

| 1-Bromo-2-butyne | -10.2 | 0.8 | 11.0 | C≡C π-bond / Br lone pair | C-Br σ*-bond |

This table presents hypothetical data for analogous compounds to illustrate the principles of FMO theory as applied to this compound. Actual values would require specific DFT calculations.

Charge Distribution and Reactivity Predictions

The electronegativity difference between carbon and bromine atoms induces a significant polarization of the C-Br bond in this compound. The bromine atom, being more electronegative, will bear a partial negative charge (δ-), while the attached carbon atom will carry a partial positive charge (δ+). This charge distribution makes the carbon atom of the C-Br bond an electrophilic center.

Computational methods like Natural Bond Orbital (NBO) analysis can provide quantitative values for these partial charges. The alkyne's triple bond, with its high electron density, acts as a nucleophilic region. The bulky tert-butyl group at the 2-position introduces steric hindrance, which can influence the accessibility of the triple bond to incoming reagents.

Table 2: Predicted Partial Atomic Charges for this compound (Hypothetical)

| Atom | Predicted Partial Charge (e) |

| C1 (in CH3) | -0.1 |

| C2 (quaternary) | +0.2 |

| C3 (alkyne) | -0.15 |

| C4 (alkyne) | -0.15 |

| C7 (with Br) | +0.1 |

| Br | -0.2 |

This data is hypothetical and serves to illustrate the expected charge distribution based on the principles of electronegativity and inductive effects. Accurate values would be derived from quantum chemical calculations.

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed investigation of reaction pathways, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of reaction kinetics and mechanisms.

Density Functional Theory (DFT) Studies of Transition States and Energy Barriers

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as electrophilic additions to the alkyne or nucleophilic substitution at the C-Br bond, DFT can be employed to model the geometries of reactants, products, and, crucially, the transition states connecting them. rsc.orgresearchgate.net The energy difference between the reactants and the transition state represents the activation energy barrier, which is a key factor in determining the reaction rate. For instance, in a haloboration reaction of an alkyne, DFT calculations can elucidate the structures of the transition states for both syn- and anti-addition pathways, helping to predict the stereochemical outcome. nih.govacs.org

Table 3: Hypothetical DFT-Calculated Activation Energies for Reactions of a Model Bromoalkyne

| Reaction Type | Reagent | Transition State Geometry | Activation Energy (kcal/mol) |

| Electrophilic Addition | HBr | Bridged bromonium ion-like | 15-20 |

| Nucleophilic Substitution (SN2) | CN- | Trigonal bipyramidal | 20-25 |

| Radical Addition | Br• | Open-chain radical | 5-10 |

This table provides illustrative data based on known reactions of similar compounds. Specific calculations for this compound are required for accurate values.

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of single bonds in the heptyl chain, this compound can exist in various conformations. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. libretexts.orgsapub.org The tert-butyl group is expected to significantly influence the preferred conformations due to its large steric bulk. Understanding the conformational preferences is crucial as it can affect the accessibility of the reactive sites (the triple bond and the C-Br bond) and thus influence the molecule's reactivity. libretexts.org

Prediction of Regio- and Stereoselectivity in Chemical Transformations

For unsymmetrical alkynes like this compound, addition reactions can lead to different regioisomers and stereoisomers. Computational chemistry offers powerful tools to predict these selectivities. numberanalytics.commasterorganicchemistry.com

In electrophilic additions to the triple bond, the regioselectivity is generally governed by the stability of the resulting carbocation intermediate (Markovnikov's rule). libretexts.org Computational methods can calculate the relative energies of the possible intermediates to predict the major product. For example, in the addition of HBr, the initial protonation is more likely to occur at the C4 position, leading to a more stable tertiary carbocation at C3 (if resonance stabilization from the bromine is considered) or a secondary vinyl cation at C4, depending on the mechanism. DFT calculations can clarify the most likely pathway.

The stereoselectivity of addition reactions (syn or anti-addition) can also be investigated by calculating the energy profiles of the different reaction pathways. masterorganicchemistry.com For instance, the mechanism of haloboration can be studied to determine whether the reaction proceeds through a concerted four-membered transition state leading to syn-addition or a stepwise mechanism that might allow for anti-addition. nih.govacs.org

Due to a lack of specific research findings on "this compound" in the public domain, a detailed article on its theoretical and computational chemistry studies, particularly concerning solvation effects in its reaction pathways, cannot be generated at this time.

Computational studies on related haloalkynes often employ methods like Density Functional Theory (DFT) to understand their biosynthetic pathways and reaction mechanisms. escholarship.org These studies can, in principle, be extended to investigate the role of the solvent by using implicit or explicit solvent models. Such calculations would aim to determine the solvation energies of reactants, transition states, and products to elucidate the solvent's impact on the reaction's energy profile.

However, without specific studies on this compound, any discussion on solvation effects would be speculative and not based on the detailed, compound-specific research findings required by the prompt. Further experimental and computational research is needed to provide the data necessary for a thorough analysis of solvation effects in the reaction pathways of this particular compound.

Applications in Advanced Synthetic Organic Chemistry

Role as a Versatile Synthetic Building Block

The bifunctional nature of 7-Bromo-2,2-dimethyl-3-heptyne, possessing both an alkyl bromide and an internal alkyne, theoretically makes it a versatile building block. The two functional groups can be manipulated selectively under different reaction conditions, allowing for the sequential introduction of molecular complexity.

Precursor to Complex Polyfunctional Molecules

The alkyl bromide moiety can participate in nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles, such as azides, cyanides, and thiolates, to introduce nitrogen, carbon, and sulfur functionalities, respectively. It can also be converted into an organometallic reagent, for example, through the formation of a Grignard or organolithium reagent, which can then react with various electrophiles.

The internal alkyne can undergo a wide range of transformations characteristic of carbon-carbon triple bonds. These include, but are not limited to:

Reduction: Partial reduction to either a cis- or trans-alkene, or complete reduction to an alkane.

Hydration: Markovnikov or anti-Markovnikov addition of water to form ketones.

Halogenation: Addition of halogens across the triple bond.

Cycloaddition Reactions: Participation as a dienophile or dipolarophile in reactions like the Diels-Alder or Huisgen cycloaddition.

Metal-Catalyzed Reactions: A vast array of transformations including hydroformylation, hydroboration-oxidation, and various coupling reactions.

The tert-butyl group provides significant steric hindrance around one side of the alkyne, which could be exploited to achieve regioselectivity in reactions involving the triple bond.

Intermediate in the Synthesis of Novel Organic Scaffolds

The combination of the bromoalkane and alkyne functionalities in a single molecule is ideal for the synthesis of cyclic and heterocyclic scaffolds through intramolecular reactions. For instance, conversion of the bromide to a suitable nucleophile followed by an intramolecular cyclization onto the alkyne could provide access to a variety of carbocyclic and heterocyclic ring systems. The specific ring size would be determined by the nature of the introduced nucleophile and the reaction conditions.

Integration into Multi-Step Total Synthesis Programs

While there are no documented instances of this compound being used in a total synthesis campaign, its structure suggests it could serve as a key fragment for the construction of complex natural products or pharmaceutical targets. The linear carbon chain with reactive handles at both ends would allow for its incorporation into a larger molecular framework through sequential coupling reactions.

Development of Innovative Reaction Methodologies Utilizing this compound

The unique steric and electronic properties of this compound could make it an interesting substrate for the development of new synthetic methods. For example, the influence of the bulky tert-butyl group on the regioselectivity and stereoselectivity of metal-catalyzed reactions involving the alkyne could be a subject of investigation. Furthermore, the development of novel one-pot tandem reactions that sequentially functionalize both the bromide and the alkyne could lead to efficient strategies for the rapid assembly of complex molecules.

Data Tables

Due to the lack of specific experimental data for this compound in the scientific literature, it is not possible to generate interactive data tables based on detailed research findings. A general properties table is provided below based on its chemical structure.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₅Br |

| CAS Number | 55402-09-0 |

| Molecular Weight | 203.12 g/mol |

| Canonical SMILES | CC(C)(C)C#CCCCBr |

Future Research Perspectives and Methodological Innovations

Exploration of Unconventional Reactivity Modes

While the fundamental reactivity of alkynes and alkyl halides is well-established, the specific juxtaposition of these functionalities in 7-Bromo-2,2-dimethyl-3-heptyne opens avenues for exploring less conventional reaction pathways. acs.org Haloalkynes, in general, are recognized as powerful and versatile building blocks in a variety of synthetic transformations. acs.orgacs.org They can be conceptualized as dually functionalized molecules, capable of forming various reactive intermediates such as σ-acetylene–metal, π-acetylene–metal, and halovinylidene–metal complexes that can undergo further transformations. acs.org

Future research could focus on intramolecular cyclization reactions, where the terminal bromo group acts as an internal electrophile, triggered by the transformation of the alkyne moiety. For instance, under radical-inducing conditions, a 5-exo-dig cyclization could potentially lead to the formation of functionalized cyclopentane (B165970) derivatives. Another area of interest is the exploration of umpolung reactivity, where the typically electrophilic carbon of the C-Br bond could be rendered nucleophilic through the use of specific reagents or catalysts.

Furthermore, the interaction between the alkyne and the bromoalkane in the presence of photoredox catalysts could lead to novel bond formations and molecular rearrangements that are not accessible through traditional thermal methods. The exploration of such unconventional reactivity will undoubtedly expand the synthetic utility of this compound.

Design of Catalytic Systems for Enhanced Selectivity and Efficiency

The development of sophisticated catalytic systems is paramount to unlocking the full potential of this compound in a selective and efficient manner. Transition metal catalysis has already demonstrated considerable success in activating haloalkynes for various transformations. acs.org

Transition Metal Catalysis: Research into palladium-, copper-, and gold-catalyzed reactions is particularly promising. For instance, palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, could be finely tuned to selectively activate either the C-Br bond or the alkyne. acs.orgacs.org The design of ligands with specific steric and electronic properties will be crucial in controlling the regioselectivity and stereoselectivity of these reactions. Recent studies have shown that even traces of bromoalkanes can activate carbon-supported gold nanoparticles for the hydration of terminal alkynes, suggesting the potential for synergistic catalytic effects within the molecule itself. cnr.it

Organocatalysis: The use of metal-free organocatalysts presents a sustainable alternative to transition metal-based systems. Chiral organocatalysts could be employed to achieve enantioselective transformations at the propargylic position or in reactions involving the terminal bromoalkane. For example, aminocatalysis could be explored for the asymmetric functionalization of the carbon atom alpha to the alkyne.

Dual Catalysis: A particularly exciting frontier is the development of dual catalytic systems that can simultaneously or sequentially activate both the alkyne and the bromoalkane moieties. This could involve a combination of a transition metal catalyst and an organocatalyst, or two different transition metal catalysts, to orchestrate complex cascade reactions and rapidly build molecular complexity from this single precursor.

| Catalyst Type | Potential Reaction | Desired Outcome |

| Palladium(0) with specific phosphine (B1218219) ligands | Intramolecular Heck Reaction | Synthesis of cyclic compounds |

| Chiral Copper-NHC Complex | Asymmetric Propargylic Substitution | Enantiomerically enriched products |

| Gold(I) Catalyst | Hydroamination/Bromination Cascade | Nitrogen-containing heterocycles |

| Dual Photoredox/Nickel Catalysis | Cross-electrophile coupling | Formation of new C-C bonds |

Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. rsc.org These powerful computational tools can be applied to this compound to accelerate the discovery of new reactions and optimize synthetic pathways.

Reactivity Prediction: ML models can be trained on large datasets of known reactions to predict the reactivity of this compound under various conditions. acs.org By analyzing the electronic and steric parameters of the molecule, these models can forecast the most likely reaction products, identify potential side reactions, and even suggest optimal reaction conditions such as temperature, solvent, and catalyst. This predictive power can significantly reduce the number of experiments required, saving time and resources. acs.org

Catalyst Optimization: ML algorithms can also be employed to optimize the performance of catalytic systems. By correlating catalyst structure with reaction yield and selectivity, these models can guide the design of new, more effective catalysts for specific transformations of this compound. This data-driven approach to catalyst development holds the promise of achieving unprecedented levels of efficiency and selectivity.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformations

In line with the growing emphasis on environmentally benign chemical processes, future research on this compound will undoubtedly focus on the development of sustainable and green chemistry approaches. acs.org

Greener Synthesis: The synthesis of this compound itself can be made more sustainable. For instance, the bromination of the corresponding terminal alkyne could be achieved using greener brominating agents and catalytic methods that avoid the use of stoichiometric and often hazardous reagents. rsc.org A DBU-mediated reaction of the terminal alkyne with N-bromosuccinimide (NBS) at room temperature presents a metal-free and efficient method for preparing bromoalkynes. rsc.org

Atom Economy: Catalytic reactions that proceed with high atom economy will be a key focus. This includes addition reactions across the alkyne, cycloadditions, and isomerization reactions that incorporate all atoms of the starting materials into the final product.

Sustainable Solvents and Conditions: The use of greener solvents, such as water, ionic liquids, or supercritical fluids, will be explored to replace traditional volatile organic compounds. acs.org Furthermore, the development of reactions that can be conducted at ambient temperature and pressure will contribute to reducing the energy consumption of synthetic processes. Microwave-assisted and mechanochemical syntheses are also promising avenues for more sustainable transformations.

Catalyst Recycling: For catalytic processes, the development of recyclable catalysts is crucial. mdpi.com This can be achieved by immobilizing the catalyst on a solid support, such as a polymer or silica, allowing for easy separation and reuse.

| Green Chemistry Principle | Application to this compound |

| Prevention | Designing synthetic routes with fewer steps and less waste. |

| Atom Economy | Prioritizing addition and cycloaddition reactions. |

| Less Hazardous Chemical Syntheses | Using non-toxic reagents and solvents. rsc.org |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Exploring bio-based routes to the starting materials. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic rather than stoichiometric reagents. acs.org |

By focusing on these future research perspectives and methodological innovations, the scientific community can unlock the full synthetic potential of this compound, paving the way for its application in the synthesis of complex molecules and advanced materials in a more efficient, selective, and sustainable manner.

Q & A

Q. What are the optimal synthetic routes for preparing 7-Bromo-2,2-dimethyl-3-heptyne in a laboratory setting?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 2,2-dimethyl-3-heptyne. Brominating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂) are commonly used, often with catalysts such as FeCl₃ or AlCl₃ to enhance regioselectivity . Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid over-bromination or side reactions. For example, NBS in dichloromethane at 0–5°C may yield higher selectivity. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A combination of analytical techniques is recommended:

- GC-MS : To assess purity and confirm molecular weight (expected base peak at m/z corresponding to the molecular ion [M⁺]).

- ¹H/¹³C NMR : Key signals include deshielded protons near the triple bond (δ ~2.1–2.5 ppm for methyl groups) and bromine-induced splitting patterns .

- IR Spectroscopy : A sharp absorption band near 2200 cm⁻¹ confirms the alkyne C≡C stretch.

Cross-validation with computational models (e.g., DFT-based NMR chemical shift predictions) can resolve ambiguities .

Advanced Research Questions

Q. What strategies are effective in mitigating competing side reactions during the bromination of 2,2-dimethyl-3-heptyne precursors?

- Methodological Answer : Side reactions (e.g., di-bromination or alkyne hydration) can be minimized by:

- Temperature Control : Maintaining sub-ambient temperatures (−10°C to 5°C) to slow down competing pathways.

- Solvent Selection : Using non-polar solvents (e.g., CCl₄) to stabilize radical intermediates in NBS-mediated reactions .

- Catalyst Optimization : FeCl₃ at 0.5–1.0 mol% improves selectivity for mono-bromination.

Monitoring reaction progress via TLC or in-situ FTIR helps terminate the reaction at the desired stage.

Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or conformational dynamics. Strategies include:

- Variable-Temperature NMR : To distinguish between dynamic equilibria and static structural effects.

- 2D NMR (COSY, HSQC) : For unambiguous assignment of proton-carbon correlations near the bromine substituent.

- Computational Validation : Comparing experimental shifts with density functional theory (DFT) simulations (e.g., using Gaussian or ORCA software) .

Contradictions in mass spectrometry (e.g., unexpected fragmentation) may require high-resolution MS (HRMS) to confirm molecular formula .

Q. What role does this compound play in the synthesis of complex organic frameworks?

- Methodological Answer : The compound serves as a versatile intermediate in:

- Cross-Coupling Reactions : Suzuki-Miyaura or Sonogashira couplings to install aryl or alkyne groups.

- Heterocycle Synthesis : Cyclization with amines or thiols to form pyrroles or thiophenes.

Example protocol: Reacting this compound with Pd(PPh₃)₄ and CuI in THF/Et₃N under microwave irradiation (80°C, 30 min) yields conjugated diynes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.